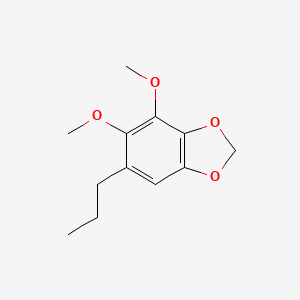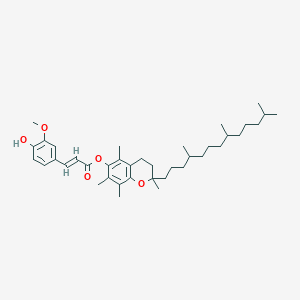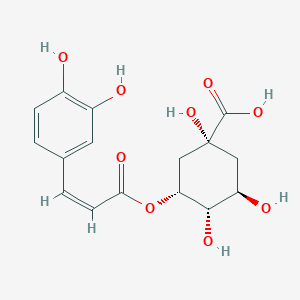
(Z)-Neochlorogenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-5-caffeoyl-quinic acid is this compound belongs to the class of organic compounds known as quinic acids and derivatives. These are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1,3.4, and 5, as well as a carboxylic acid at position 1. It is a quinic acid, a cinnamate ester, a member of styrenes, a member of catechols, a member of cyclohexanols, a tertiary alcohol and a polyol.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
(Z)-Neochlorogenic acid has demonstrated significant antitumor activity, particularly in human gastric carcinoma cells. It induces apoptosis, increases intracellular ROS production, and disrupts mitochondrial membrane potential. Additionally, it downregulates key proteins in the m-TOR/PI3K/AKT signaling pathway, which are crucial in cancer progression. This has been substantiated through both in vitro and in vivo studies, including a mouse xenograft model where neochlorogenic acid treatment significantly reduced tumor growth compared to untreated controls (Fang et al., 2019).
Bioactive Compound in Functional Foods
Neochlorogenic acid has multiple pharmacological activities like antioxidant, antifungal, anti-inflammatory, and anticarcinogenic effects. However, its poor water solubility and susceptibility to oxidation make it challenging for inclusion in functional foods. Encapsulation in cyclodextrins has been proposed as a solution, which not only improves solubility and stability but also maintains its antioxidant activity. This has potential implications for its use in pharmaceuticals, nutraceuticals, and functional foods (Navarro-Orcajada et al., 2021).
Pharmacokinetics and Quantitative Analysis
Advanced chromatographic methods like UHPLC-MS/MS have been developed for the simultaneous determination of neochlorogenic acid along with other bioactive ingredients in biological samples. This is crucial for understanding the pharmacokinetics and distribution of neochlorogenic acid in living organisms. Such methods have been applied in studies involving rat plasma, contributing to a better understanding of the pharmacological behavior of neochlorogenic acid and related compounds (Tian et al., 2017).
Anti-Inflammatory Effects
Neochlorogenic acid, isolated from mulberry leaf, has shown significant anti-inflammatory effects. In studies involving A549 cells, neochlorogenic acid effectively reduced the production of inflammatory markers and suppressed the activation of key inflammatory pathways like NF-κB and MAPKs. It also activated the AMPK/Nrf2 signaling pathway, contributing to its anti-inflammatory properties. This suggests its potential as a natural anti-inflammatory agent, particularly in the treatment of acute pneumonia (Gao et al., 2020).
Eigenschaften
CAS-Nummer |
32719-11-2 |
|---|---|
Molekularformel |
C16H18O9 |
Molekulargewicht |
354.31 g/mol |
IUPAC-Name |
(1R,3R,4S,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14+,16-/m1/s1 |
InChI-Schlüssel |
CWVRJTMFETXNAD-DJTMHQFBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



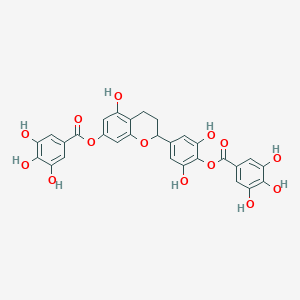

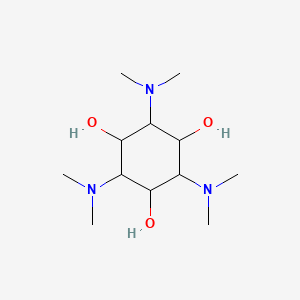
![6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1252787.png)
![(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1252789.png)
![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)
![(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1252792.png)
